tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate
Description
tert-Butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate: is a complex organic compound that features a combination of pyridine and pyrimidine rings, both of which are substituted with various functional groups
Properties
IUPAC Name |
tert-butyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N4O2/c1-8-11(24-14(25)26-15(2,3)4)7-22-13(23-8)12-10(17)5-9(6-21-12)16(18,19)20/h5-7H,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOUGNWUAQUTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1NC(=O)OC(C)(C)C)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate typically involves multiple steps:
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Formation of the Pyridine Ring: : The initial step often involves the synthesis of the pyridine ring with the desired substituents. This can be achieved through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis, which involve the condensation of aldehydes, ammonia, and β-ketoesters.
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
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Formation of the Pyrimidine Ring: : The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of β-dicarbonyl compounds, aldehydes, and urea or thiourea.
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Coupling of Pyridine and Pyrimidine Rings: : The pyridine and pyrimidine rings are then coupled using cross-coupling reactions such as the Suzuki or Stille coupling, which involve palladium-catalyzed reactions between organoboron or organostannane compounds and halogenated pyridine derivatives.
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Formation of the Carbamate Group: : The final step involves the introduction of the carbamate group. This can be achieved by reacting the amine derivative of the pyrimidine ring with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, to form corresponding alcohols or ketones.
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Reduction: : Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the chloro and trifluoromethyl positions on the pyridine ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or catalytic hydrogenation.
Nucleophiles: Alkoxides, amines, or thiols for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of pyridine and pyrimidine derivatives with biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. The presence of the trifluoromethyl group and the carbamate moiety suggests that it could interact with biological targets in unique ways, potentially leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism by which tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate exerts its effects depends on its interactions with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The carbamate group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s binding to its target.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with receptors on the cell surface or within cells, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate: can be compared with other pyridine and pyrimidine derivatives that have similar substituents, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the carbamate group allows for versatile chemical modifications.
By comparing it with similar compounds, researchers can identify the specific contributions of each functional group to the compound’s overall properties and optimize its structure for desired applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
